molecular formula C15H19Cl2N3O2 B121215 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride CAS No. 478148-58-2

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride

Cat. No.: B121215
CAS No.: 478148-58-2
M. Wt: 344.2 g/mol
InChI Key: USJDQOUQSDDWPO-GXKRWWSZSA-N
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Description

PHA 543613 dihydrochloride is a potent, orally active, brain-penetrant, and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown significant potential in the treatment of cognitive deficits associated with Alzheimer’s disease and schizophrenia .

Preparation Methods

The synthesis of PHA 543613 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivityThe final step involves the formation of the dihydrochloride salt to improve its solubility and stability .

Chemical Reactions Analysis

PHA 543613 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Neuroscience Research

Mechanism of Action
PHA-543613 functions primarily as an agonist for the α7 nAChR, which is crucial in modulating neurotransmitter release and enhancing neuronal communication. The compound's ability to selectively bind to this receptor makes it a valuable tool in studying neurological processes such as learning and memory, as well as in understanding neurodegenerative diseases.

Cognitive Enhancement
Research indicates that PHA-543613 may be beneficial in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. By activating α7 nAChR, it enhances synaptic plasticity and neuronal activity, which are vital for cognitive function.

Therapeutic Potential

Schizophrenia Treatment
Studies have shown that PHA-543613 can improve cognitive symptoms in animal models of schizophrenia. Its selective action on α7 nAChR is believed to counteract the cognitive impairments often seen in patients with this condition. This suggests a promising avenue for developing new treatments aimed at cognitive restoration in schizophrenia.

Alzheimer's Disease
Given its mechanism of action, PHA-543613 has potential applications in treating Alzheimer's disease. The activation of α7 nAChR may help mitigate the cholinergic deficits observed in patients, thereby improving memory and learning capabilities.

Pharmacological Studies

In Vitro and In Vivo Efficacy
PHA-543613 has been extensively tested in both in vitro and in vivo settings. These studies demonstrate its efficacy as a selective α7 nAChR agonist, leading to enhanced neurotransmitter release, particularly acetylcholine, which plays a crucial role in cognitive functions .

Comparative Studies
The compound has been compared with other nicotinic receptor ligands to evaluate its specificity and efficacy. For instance, it exhibits unique structural features that differentiate it from other compounds targeting nicotinic receptors, making it a standout candidate for further pharmacological exploration.

Mechanism of Action

PHA 543613 dihydrochloride exerts its effects by selectively binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This influx triggers a cascade of intracellular signaling pathways, including the activation of protein kinase B (Akt) and the inhibition of glycogen synthase kinase-3 (GSK-3). These pathways are involved in neuroprotection, anti-inflammatory responses, and the enhancement of cognitive functions .

Comparison with Similar Compounds

PHA 543613 dihydrochloride is unique in its high selectivity and potency for the α7 nAChR compared to other similar compounds. Some similar compounds include:

PHA 543613 dihydrochloride stands out due to its high brain penetration and oral activity, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; dihydrochloride, commonly referred to as PHA-543613, is a novel compound recognized for its significant biological activity, particularly as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor plays a crucial role in cognitive functions and is implicated in various neuropsychiatric disorders.

  • IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; dihydrochloride
  • CAS Number : 123464-89-1
  • Molecular Formula : C13H15Cl2N3O
  • Molar Mass : 285.18 g/mol

PHA-543613 acts as a positive allosteric modulator of α7 nAChR, enhancing its signaling without significantly affecting other receptor subtypes. This selectivity minimizes potential side effects while maximizing therapeutic efficacy, making it a candidate for treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease .

In Vitro Studies

  • Receptor Binding and Activation : PHA-543613 has demonstrated high affinity for α7 nAChR in binding assays, leading to increased calcium flux and neurotransmitter release in neuronal cultures .
  • Neuroprotective Effects : The compound has shown protective effects against β-amyloid-induced neurotoxicity in vitro, suggesting its potential role in mitigating cognitive decline associated with Alzheimer's disease .

In Vivo Studies

  • Cognitive Performance : In animal models, PHA-543613 improved performance in tasks assessing cognitive function, such as the novel object recognition test and auditory sensory gating .
  • Pharmacokinetics : The compound exhibits rapid brain penetration and high oral bioavailability, which are critical for effective therapeutic application .

Case Studies and Research Findings

Several studies have highlighted the efficacy of PHA-543613 in various contexts:

StudyFindings
Discovery Study (2006) Identified PHA-543613 as a potent α7 nAChR agonist with significant cognitive-enhancing effects in animal models .
Neuroprotection Study (2015) Demonstrated that PHA-543613 protects against β-amyloid toxicity, indicating its potential for Alzheimer's treatment .
Cognitive Deficit Study (2018) Showed improvements in cognitive deficits in schizophrenia models, supporting its therapeutic potential .

Comparative Analysis with Other Compounds

PHA-543613 has been compared with other α7 nAChR modulators, showcasing its unique pharmacological profile:

CompoundMechanismEfficacySide Effects
PHA-543613Positive allosteric modulatorHighMinimal
Compound AFull agonistModerateSignificant
Compound BPartial agonistLowModerate

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDQOUQSDDWPO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-58-2
Record name PHA-543613 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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